molecular formula C10H16N6 B1444277 5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine CAS No. 1492513-24-2

5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No. B1444277
CAS RN: 1492513-24-2
M. Wt: 220.27 g/mol
InChI Key: OVSZTMLSYHJCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several notable functional groups, including a 1,2,4-triazole ring and a pyrazole ring. Both of these are types of azoles, which are heterocyclic compounds with one or more nitrogen atoms in the ring. Azoles are often found in pharmaceuticals and agrochemicals due to their biological activity .


Molecular Structure Analysis

The molecular structure of such a compound would likely be planar at the azole rings, with sp2 hybridized carbon and nitrogen atoms. The ethyl and methyl groups would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

Azoles like triazoles and pyrazoles can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as ligands in coordination chemistry .

Scientific Research Applications

Synthesis of Heterocycles

Heterocyclic Compound Synthesis : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, including compounds similar to the one , is valuable for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing their importance as building blocks in synthetic chemistry (Gomaa & Ali, 2020).

Pharmaceutical Applications

Triazole Derivatives for New Drugs : Triazole derivatives, closely related to the compound of interest, have been explored for their potential in developing new drugs with diverse biological activities. Their structural variations make them suitable for creating a variety of pharmaceutical compounds, highlighting the importance of triazoles in drug development (Ferreira et al., 2013).

Agricultural and Industrial Applications

Amino-1,2,4-Triazoles in Industry : Amino-1,2,4-triazoles serve as raw materials in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials, showcasing their versatility and importance across multiple sectors (Nazarov et al., 2021).

Antifungal and Antibacterial Activity

Antifungal Pharmacophore Sites : Some compounds, including derivatives of 1H-pyrazole, have been identified with specific antifungal pharmacophore sites, indicating their potential utility in combating fungal infections, particularly against pathogens like Fusarium oxysporum (Kaddouri et al., 2022).

Microwave-Assisted Synthesis

Microwave-Assisted Preparation : The use of microwave energy in the synthesis of azaheterocyclic systems, including pyrazoles and triazoles, underscores the methodological advancements in preparing these compounds more efficiently and with higher yields (Sakhuja et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many azole compounds inhibit cytochrome P450 enzymes, but without more information, it’s hard to predict the mechanism of action .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s hard to comment on the potential hazards .

Future Directions

The study of azole compounds is a vibrant field due to their prevalence in pharmaceuticals and agrochemicals. Future research may uncover new syntheses, reactions, or applications for these compounds .

properties

IUPAC Name

5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-ethyl-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-5-8-9(11)10(15(4)14-8)16-7(3)12-6(2)13-16/h5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSZTMLSYHJCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1N)N2C(=NC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine
Reactant of Route 3
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine
Reactant of Route 4
Reactant of Route 4
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine
Reactant of Route 5
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine
Reactant of Route 6
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.